5-Bromo-3-ethoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethoxy-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, one bromine atom, and an ethoxy group. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3-ethoxy-1H-pyrazole typically involves the reaction of ethyl hydrazinecarboxylate with 1,3-dibromo-2-propanol under basic conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazole derivative .
Industrial Production Methods:
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the formation of by-products and allows for better control over reaction conditions. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 5-amino-3-ethoxy-1H-pyrazole and 5-thio-3-ethoxy-1H-pyrazole.
Oxidation Reactions: Products include 5-bromo-3-formyl-1H-pyrazole and 5-bromo-3-carboxy-1H-pyrazole.
Reduction Reactions: Products include 5-bromo-3-ethoxy-1H-pyrazoline.
Scientific Research Applications
Chemistry:
5-Bromo-3-ethoxy-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology:
In biological research, this compound is used as a probe to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of various enzymes, including kinases and proteases .
Medicine:
The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its derivatives have been explored as potential drug candidates for the treatment of various diseases .
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of herbicides and fungicides .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Bromo-3-methoxy-1H-pyrazole
- 5-Bromo-3-ethoxy-1-methyl-1H-pyrazole
- 5-Chloro-3-ethoxy-1H-pyrazole
Comparison:
5-Bromo-3-ethoxy-1H-pyrazole is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5-Bromo-3-methoxy-1H-pyrazole, the ethoxy group in this compound provides increased lipophilicity, enhancing its ability to penetrate cell membranes. Additionally, the bromine atom in this compound offers opportunities for further functionalization through substitution reactions .
Properties
IUPAC Name |
5-bromo-3-ethoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSNSBUOSORRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.